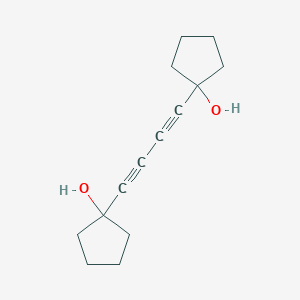

Cyclopentanol, 1,1'-(1,3-butadiyne-1,4-diyl)bis-

Overview

Description

Cyclopentanol, 1,1’-(1,3-butadiyne-1,4-diyl)bis- is a chemical compound characterized by the presence of two cyclopentanol groups connected by a 1,3-butadiyne linker. This compound is notable for its unique structure, which includes multiple bonds and hydroxyl groups, making it a subject of interest in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopentanol, 1,1’-(1,3-butadiyne-1,4-diyl)bis- typically involves the coupling of cyclopentanol derivatives with a 1,3-butadiyne moiety. This can be achieved through various organic synthesis techniques, including:

Sonogashira Coupling: This method involves the reaction of terminal alkynes with aryl or vinyl halides in the presence of a palladium catalyst and a copper co-catalyst.

Glaser Coupling: This oxidative coupling method uses copper(I) salts to couple terminal alkynes, forming the 1,3-butadiyne linkage.

Industrial Production Methods

Industrial production of Cyclopentanol, 1,1’-(1,3-butadiyne-1,4-diyl)bis- may involve large-scale Sonogashira or Glaser coupling reactions, optimized for high yield and purity. The choice of method depends on factors such as cost, availability of reagents, and desired scale of production.

Chemical Reactions Analysis

Types of Reactions

Cyclopentanol, 1,1’-(1,3-butadiyne-1,4-diyl)bis- undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to form alkanes or alkenes.

Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.

Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for halogenation reactions.

Major Products

Oxidation: Formation of cyclopentanone derivatives.

Reduction: Formation of cyclopentane derivatives.

Substitution: Formation of halogenated cyclopentanol derivatives.

Scientific Research Applications

Cyclopentanol, 1,1’-(1,3-butadiyne-1,4-diyl)bis- has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclopentanol, 1,1’-(1,3-butadiyne-1,4-diyl)bis- involves its interaction with molecular targets through its hydroxyl and alkyne groups. These functional groups enable the compound to participate in hydrogen bonding, π-π interactions, and coordination with metal ions. The specific pathways and targets depend on the context of its application, such as enzyme inhibition in biological systems or catalysis in chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Cyclopentanol: A simpler analog with a single hydroxyl group.

1,3-Butadiyne: The alkyne linker without the cyclopentanol groups.

Cyclopentanol, 1,1’-(1,3-butadiyne-1,4-diyl)bis- derivatives: Compounds with modified functional groups or additional substituents.

Uniqueness

Cyclopentanol, 1,1’-(1,3-butadiyne-1,4-diyl)bis- is unique due to its combination of cyclopentanol and 1,3-butadiyne moieties, which confer distinct chemical reactivity and potential for diverse applications. Its structure allows for versatile modifications and interactions, making it a valuable compound in various research fields .

Biological Activity

Cyclopentanol, 1,1'-(1,3-butadiyne-1,4-diyl)bis- (CAS No. 7179-09-1) is a unique organic compound characterized by its complex structure featuring a cyclopentanol moiety linked by a butadiyne group. This compound has garnered interest in various fields, including medicinal chemistry and materials science, due to its potential biological activities.

Chemical Structure and Properties

The molecular formula of Cyclopentanol, 1,1'-(1,3-butadiyne-1,4-diyl)bis- is , and it possesses a molecular weight of approximately 202.25 g/mol. The structural representation can be visualized through its InChI key: HMQFJYLWNWIYKQ-UHFFFAOYSA-N.

Biological Activity Overview

Research into the biological activity of Cyclopentanol derivatives has indicated several potential pharmacological effects:

- Antimicrobial Activity : Certain derivatives have shown promising results against various bacterial strains.

- Anticancer Properties : Studies have suggested that compounds with similar structures may exhibit cytotoxic effects on cancer cell lines.

- Neuroprotective Effects : Some findings indicate potential neuroprotective mechanisms that could be explored for treating neurodegenerative diseases.

The mechanism of action for Cyclopentanol derivatives often involves:

- Interaction with cellular receptors : This can modulate signaling pathways related to cell survival and apoptosis.

- Inhibition of enzymatic activity : Certain compounds may inhibit enzymes that are critical for the proliferation of pathogens or cancer cells.

Antimicrobial Activity

A study investigated the antimicrobial efficacy of Cyclopentanol derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited significant inhibition zones compared to control groups.

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| Cyclopentanol Derivative A | E. coli | 15 |

| Cyclopentanol Derivative B | S. aureus | 20 |

| Control | - | 0 |

Anticancer Activity

In vitro assays were conducted on various cancer cell lines (e.g., MCF-7 for breast cancer). The results demonstrated that Cyclopentanol derivatives could induce apoptosis in a dose-dependent manner.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 50 | 60 |

| 100 | 30 |

Neuroprotective Effects

Research has suggested that certain derivatives may protect neuronal cells from oxidative stress-induced damage. This was assessed using a model of oxidative stress where cell viability was measured after treatment with the compound.

| Treatment Group | Cell Viability (%) |

|---|---|

| Control | 100 |

| Compound A | 80 |

| Compound B | 65 |

Pharmacokinetics

The pharmacokinetic profile of Cyclopentanol indicates moderate absorption and bioavailability. Studies suggest that its metabolic pathways may involve conjugation reactions, leading to various metabolites that could also exhibit biological activity.

Safety and Toxicology

Preliminary toxicological assessments indicate that while some derivatives show beneficial effects, they may also exhibit cytotoxicity at higher concentrations. Further studies are necessary to establish safe dosage ranges and potential side effects.

Properties

IUPAC Name |

1-[4-(1-hydroxycyclopentyl)buta-1,3-diynyl]cyclopentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O2/c15-13(7-1-2-8-13)11-5-6-12-14(16)9-3-4-10-14/h15-16H,1-4,7-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOUCEWJFYFFIKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C#CC#CC2(CCCC2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1064586 | |

| Record name | Cyclopentanol, 1,1'-(1,3-butadiyne-1,4-diyl)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1064586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7179-09-1 | |

| Record name | Cyclopentanol, 1,1'-(1,3-butadiyne-1,4-diyl)bis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007179091 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopentanol, 1,1'-(1,3-butadiyne-1,4-diyl)bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclopentanol, 1,1'-(1,3-butadiyne-1,4-diyl)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1064586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.